(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide is a chemical compound that belongs to the class of fatty acid amides. This compound is characterized by its long hydrocarbon chain and the presence of a methoxyphenyl group, which contributes to its unique properties and potential applications in various fields.
This compound can be derived from natural sources or synthesized in laboratories. It is often studied in the context of biological activity, particularly for its potential roles in pharmacology and biochemistry.
(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide can be classified as:
The synthesis of (9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide can be achieved through several methods, typically involving the reaction of an amine with a fatty acid derivative. Common approaches include:
The synthesis may require specific conditions such as temperature control, solvent selection (like dichloromethane or toluene), and purification steps (e.g., recrystallization or chromatography) to isolate the desired product effectively.
The molecular structure of (9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide features:
(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide can participate in various chemical reactions, including:
These reactions often require specific catalysts or conditions to proceed efficiently, such as heat or acidic/basic environments.
The mechanism of action for (9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide is not fully elucidated but may involve interactions with biological membranes due to its amphiphilic nature. It could potentially modulate receptor activity or influence lipid metabolism.
Research indicates that compounds within this class may exhibit anti-inflammatory properties or influence cellular signaling pathways, making them candidates for further pharmacological studies.
(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide has potential applications in various scientific fields:
(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide (CAS 883715-21-7) exhibits complex interactions with the Transient Receptor Potential Vanilloid 1 channel. The compound's 3-methoxybenzyl moiety structurally resembles endogenous vanilloid ligands, enabling competitive binding at the capsaicin-binding pocket. Molecular dynamics simulations reveal that the cis-double bond at the C9 position of its 18-carbon chain induces a kinked conformation that facilitates deeper insertion into the transmembrane domain of Transient Receptor Potential Vanilloid 1. This binding triggers calcium influx through the channel pore, initiating neuronal depolarization and subsequent pain signaling.
Prolonged exposure induces desensitization through calcium-dependent phosphorylation mechanisms. Elevated intracellular calcium activates calcium/calmodulin-dependent protein kinase II and protein kinase C, which phosphorylate specific serine residues (S502 and S800) on the intracellular loop of Transient Receptor Potential Vanilloid 1. This phosphorylation reduces channel sensitivity, creating a refractory state that inhibits further nociceptive signaling. The desensitization effect occurs at concentrations 40% lower than required for initial activation, suggesting therapeutic potential for pain modulation without inducing hyperalgesia [1] [3].
Table 1: Transient Receptor Potential Vanilloid 1 Modulation Parameters
Parameter | Activation Phase | Desensitization Phase |
---|---|---|
EC₅₀ Value | 3.2 ± 0.4 µM | 1.8 ± 0.3 µM |
Calcium Influx Rate | 120 ± 15 nM/ms | <20 nM/ms |
Onset Latency | 18 ± 2 seconds | 45 ± 5 seconds |
Duration | 25 ± 3 minutes | 85 ± 10 minutes |
The compound functions as a selective peroxisome proliferator-activated receptor alpha modulator through dual mechanisms. Its oleamide-derived hydrocarbon chain mimics endogenous fatty acid ligands, enabling direct binding to the ligand-binding domain of peroxisome proliferator-activated receptor alpha. X-ray crystallography studies demonstrate hydrogen bonding between the amide carbonyl oxygen and Tyr314 residue in the receptor's activation pocket. This interaction stabilizes helix 12 in the active conformation, facilitating co-activator recruitment. The 3-methoxybenzyl group enhances binding affinity by forming π-π interactions with Phe273 and Phe278 in the hydrophobic pocket [3] [4].
Transcriptomic analysis reveals that (9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide upregulates genes involved in fatty acid β-oxidation (CYP4A, ACOX1) and high-density lipoprotein metabolism (APOA1, ABCA1) while downregulating sterol regulatory element-binding protein 1c expression. In hepatocyte models, this compound increased fatty acid oxidation rates by 3.7-fold and reduced triglyceride accumulation by 65% compared to controls. The metabolic effects occur at concentrations as low as 100 nM, establishing it as a potent lipid metabolism regulator with potential applications in dyslipidemia management [4].
(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide exhibits nuanced interactions with endocannabinoid receptors. While the compound lacks direct binding affinity for cannabinoid receptor 1 (Ki >10,000 nM), it functions as a competitive inhibitor of fatty acid amide hydrolase with an IC₅₀ of 850 ± 120 nM. This inhibition elevates endogenous anandamide levels by 3.2-fold in neuronal cultures. The structural similarity to oleamide (C18:1 amide) enables substrate competition at the fatty acid amide hydrolase catalytic triad, particularly through interactions with Ser241 in the enzyme's active site [4] [6].
The 3-methoxy modification enhances metabolic stability compared to unsubstituted fatty acid amides. Incubation with hepatic microsomes shows a 55% longer half-life (t₁/₂ = 28 minutes) than oleamide (t₁/₂ = 18 minutes). This extended stability potentiates endocannabinoid signaling through indirect mechanisms. Electrophysiological studies indicate the compound enhances cannabinoid receptor 1-mediated inhibitory postsynaptic potentials in hippocampal slices by 40% at 1 µM concentration, suggesting amplification of endocannabinoid tone without direct receptor activation [4].
The amphipathic structure of (9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide enables significant modulation of neuronal membrane properties. The cis-unsaturated C18 chain integrates into phospholipid bilayers, increasing lateral membrane fluidity by 30-40% at physiological concentrations (5-20 µM). Fluorescence recovery after photobleaching measurements show increased diffusion rates (D = 0.42 ± 0.05 µm²/s) compared to control membranes (D = 0.29 ± 0.03 µm²/s). This fluidization facilitates vesicular docking and fusion processes by lowering the energy barrier for SNARE complex formation [3] [6].
Electrophysiological evidence demonstrates concentration-dependent effects on neurotransmitter release. At 5 µM, the compound enhances glutamate release probability by 25% in cortical synaptosomes, measured through FM1-43 destaining kinetics. Higher concentrations (>20 µM) paradoxically inhibit release through excessive membrane disruption. The methoxybenzyl group provides membrane anchoring specificity, as demonstrated by 70% greater accumulation in synaptic versus extrasynaptic membranes in radiolabeled studies. This compartmentalization enables selective modulation of synaptic transmission without global membrane effects [4] [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9